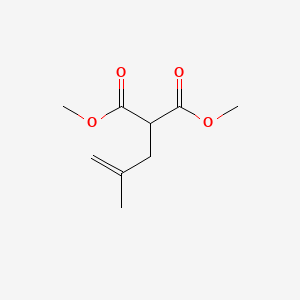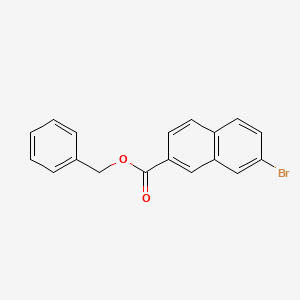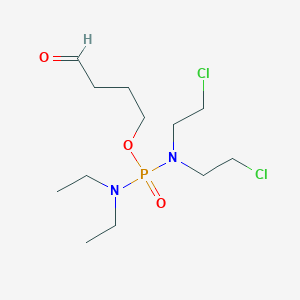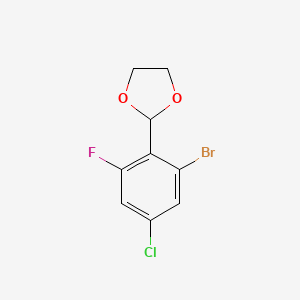
Pentyl hept-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl hept-2-ynoate is an organic compound with the molecular formula C12H20O2. It is an ester formed from pentanol and hept-2-ynoic acid. This compound is known for its unique chemical structure, which includes a triple bond between the second and third carbon atoms in the heptanoate chain. This structural feature imparts distinct chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
Pentyl hept-2-ynoate can be synthesized through esterification reactions. One common method involves the reaction of pentanol with hept-2-ynoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Pentyl hept-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The triple bond in the heptanoate chain can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield pentyl heptanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Pentyl heptanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Pentyl hept-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with triple bonds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
作用機序
The mechanism of action of pentyl hept-2-ynoate involves its interaction with specific molecular targets. The triple bond in its structure allows it to participate in various chemical reactions, which can modify biological molecules and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
類似化合物との比較
Similar Compounds
Ethyl hept-2-ynoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl hept-2-ynoate: Contains a methyl group instead of a pentyl group.
Butyl hept-2-ynoate: Contains a butyl group instead of a pentyl group.
Uniqueness
Pentyl hept-2-ynoate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The pentyl group provides greater hydrophobicity compared to shorter alkyl chains, which can affect its solubility and interactions with other molecules.
特性
CAS番号 |
16491-57-9 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
pentyl hept-2-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-8-10-12(13)14-11-9-6-4-2/h3-7,9,11H2,1-2H3 |
InChIキー |
YKSQVHRAXYKFIK-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)C#CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14017979.png)




amino}benzoate](/img/structure/B14018028.png)







